molecular formula C19H18N2O B14096889 2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one

2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one

Cat. No.: B14096889
M. Wt: 290.4 g/mol
InChI Key: APNVBYWIVXDFLA-UHFFFAOYSA-N
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Description

2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one includes a fused ring system with nitrogen atoms, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a benzylamine derivative with a suitable diketone, followed by cyclization and reduction steps to form the desired heterocyclic structure.

Industrial Production Methods

In an industrial setting, the production of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient synthesis. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one lies in its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-benzyl-1,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5-one

InChI

InChI=1S/C19H18N2O/c22-19-15-8-4-5-9-17(15)20-18-13-21(11-10-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,22)

InChI Key

APNVBYWIVXDFLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)C3=CC=CC=C3N2)CC4=CC=CC=C4

Origin of Product

United States

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